molecular formula C7H3Cl2NO B146599 2,6-Dichlorophenyl isocyanate CAS No. 39920-37-1

2,6-Dichlorophenyl isocyanate

Cat. No.: B146599
CAS No.: 39920-37-1
M. Wt: 188.01 g/mol
InChI Key: HMVKMAMIRAVXAN-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C6H3Cl2NH2+COCl2C6H3Cl2NCO+2HCl\text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{NCO} + 2\text{HCl} C6​H3​Cl2​NH2​+COCl2​→C6​H3​Cl2​NCO+2HCl

Industrial Production Methods: Industrial production of this compound often involves the use of phosgene due to its efficiency in producing high yields. due to the toxicity of phosgene, alternative methods such as the use of non-phosgene routes are being explored. These methods include the use of carbon monoxide and dimethyl carbonate as safer alternatives .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and water. For example, with water, it forms 2,6-dichlorophenyl carbamate.

    Addition Reactions: It can add to compounds with active hydrogen atoms, such as alcohols and amines, forming urethanes and ureas, respectively.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form ureas.

    Alcohols: Reacts to form urethanes, often requiring a catalyst such as a tertiary amine.

    Water: Reacts to form carbamic acid, which can decompose to form carbon dioxide and an amine.

Major Products Formed:

    Ureas: Formed from reactions with amines.

    Urethanes: Formed from reactions with alcohols.

    Carbamic Acid: Formed from reactions with water, which can further decompose.

Scientific Research Applications

2,6-Dichlorophenyl isocyanate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of ureas, urethanes, and other derivatives.

    Biology: Used in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Involved in the development of drugs and therapeutic agents.

    Industry: Used in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

2,6-Dichlorophenyl isocyanate can be compared with other similar compounds such as:

Uniqueness: The presence of chlorine atoms at the 2 and 6 positions on the benzene ring of this compound enhances its reactivity compared to other isocyanates. This makes it particularly useful in specific synthetic applications where high reactivity is desired.

Properties

IUPAC Name

1,3-dichloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVKMAMIRAVXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074568
Record name Benzene, 1,3-dichloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39920-37-1
Record name 2,6-Dichlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39920-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-isocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039920371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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